molecular formula C21H18FN5O2 B2805158 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide CAS No. 1260988-61-1

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2805158
CAS RN: 1260988-61-1
M. Wt: 391.406
InChI Key: HQRXJIZHHOXKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation and Environmental Impact

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed various by-products and their biotoxicity, highlighting the importance of AOPs in removing pharmaceuticals from water. This research could inform environmental management strategies for related compounds (Qutob et al., 2022).

Synthetic Applications

Research on the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds emphasized their bioavailability and broad synthetic applications in the medicinal and pharmaceutical industries. The review highlighted hybrid catalysts' role in synthesizing these scaffolds, suggesting potential methodologies for related compounds (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

A review on pyrazolo[1,5-a]pyrimidine scaffolds discussed their broad range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies provide insights into utilizing similar scaffolds for drug development (Cherukupalli et al., 2017).

Enzyme Inhibition for Drug Design

Research on p38α MAP kinase inhibitors based on imidazole and pyrimidine scaffolds offers insights into designing selective enzyme inhibitors, highlighting the importance of structural specificity for therapeutic applications (Scior et al., 2011).

Optoelectronic Materials

A review on quinazolines and pyrimidines for optoelectronic materials discussed their incorporation into π-extended conjugated systems for novel optoelectronic material creation. This suggests potential applications of related compounds in electronic and luminescent devices (Lipunova et al., 2018).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-2-4-15(5-3-14)10-23-19(28)12-26-13-24-20-18(21(26)29)11-25-27(20)17-8-6-16(22)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRXJIZHHOXKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.